- Preparation of cyclic amidines, Germany, , ,
Cas no 936-49-2 (2-Phenyl-2-imidazoline)

2-Phenyl-2-imidazoline structure
Nom du produit:2-Phenyl-2-imidazoline
Numéro CAS:936-49-2
Le MF:C9H10N2
Mégawatts:146.189101696014
MDL:MFCD00005180
CID:40338
PubChem ID:13639
2-Phenyl-2-imidazoline Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Phenyl-4,5-dihydro-1H-imidazole
- 2-Phenylimidazoline
- 2-Phenyl-2-imidazoline
- 4,5-Dihydro-2-phenyl-1H-imidazole
- 2-Imidazoline,2-phenyl- (6CI,7CI,8CI)
- 2-Phenyl-4,5-dihydroimidazole
- 2PZ-L
- B 31
- Curezol2PZ-L
- NSC 54747
- Veba B 31
- Vestagon B 31
- 2-Imidazoline, 2-phenyl- (6CI, 7CI, 8CI)
- 4,5-Dihydro-2-phenyl-1H-imidazole (ACI)
- Curezol 2PZ-L
- Curezol 2PZL-T
- Eutomer B 31
- Jietongda SA 31
- SA 31
- 2-Phenyl-4,5-dihydro-1H-imidazole #
- AC-11337
- E78R99DCH8
- EN300-29510
- 2-IMIDAZOLINE, 2-PHENYL-
- MFCD00005180
- STK367860
- EC 213-313-4
- W-100236
- 2-Phenyl-2-imidazoline, >=96% (HPLC)
- BRN 0119250
- DTXSID5061322
- 936-49-2
- NSC54747
- EINECS 213-313-4
- 1H-Imidazole,5-dihydro-2-phenyl-
- STR05026
- BDBM50240363
- 2-Phenyl-1H-Imidazoline
- NS00008391
- F1995-0381
- CS-0008348
- 5-23-06-00425 (Beilstein Handbook Reference)
- 1H-Imidazole, 4,5-dihydro-2-phenyl-
- 2-phenyl imidazoline
- D78018
- Z283858536
- AKOS001429412
- 4,5-dihydro-2-phenylimidazole
- P0685
- NSC-54747
- Q63392122
- CHEMBL274548
- SCHEMBL105024
- 2-Imidazoline, 2-phenyl- (6CI,7CI,8CI); 2-Phenyl-2-imidazoline
-
- MDL: MFCD00005180
- Piscine à noyau: 1S/C9H10N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2,(H,10,11)
- La clé Inchi: BKCCAYLNRIRKDJ-UHFFFAOYSA-N
- Sourire: N1CCNC=1C1C=CC=CC=1
Propriétés calculées
- Qualité précise: 146.08400
- Masse isotopique unique: 146.084
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 1
- Complexité: 157
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Surface topologique des pôles: 24.4A^2
- Le xlogp3: 0.9
Propriétés expérimentales
- Couleur / forme: Cristaux blancs
- Dense: 1,15 g/cm3
- Point de fusion: 100.0 to 103.0 deg-C
- Point d'ébullition: 181°C/20mmHg(lit.)
- Point d'éclair: Température Fahrenheit: 303.8°f
Degrés Celsius: 151 ° C - Indice de réfraction: 1.5600 (estimate)
- Coefficient de répartition de l'eau: Désintégration
- Le PSA: 24.39000
- Le LogP: 0.80080
- λ max: 325(lit.)
- Solubilité: Pas encore déterminé
2-Phenyl-2-imidazoline Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Danger
- Description des dangers: H302-H315-H319
- Déclaration d'avertissement: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- Numéro de transport des marchandises dangereuses:UN 3263 8/PG 2
- Wgk Allemagne:3
- Code de catégorie de danger: 22-38-41-50/53
- Instructions de sécurité: S26-S36/37/39-S45-S37/39
- RTECS:NJ4395500
-
Identification des marchandises dangereuses:
- TSCA:Yes
- Conditions de stockage:Keep in dark place,Inert atmosphere,Room temperature(BD23178)
- Terminologie du risque:R36/37/38
- Groupe d'emballage:Ⅲ
2-Phenyl-2-imidazoline Données douanières
- Code HS:2933290090
- Données douanières:
Code douanier chinois:
29332909090Résumé:
29332909090. Autres composés possédant structurellement un cycle Imidazole non condensé. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
29332909090. Autres composés contenant un cycle Imidazole non épaissi (hydrogéné ou non) dans la structure. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
2-Phenyl-2-imidazoline PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD9461131-100g |
2-Phenyl-4,5-dihydro-1H-imidazole |
936-49-2 | 98% | 100g |
RMB 59.20 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78770-100g |
2-Phenyl-4,5-dihydro-1H-imidazole |
936-49-2 | 100g |
¥76.0 | 2021-09-08 | ||
abcr | AB140695-25 g |
2-Phenyl-2-imidazoline, 95%; . |
936-49-2 | 95% | 25 g |
€47.50 | 2023-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78770-25g |
2-Phenyl-4,5-dihydro-1H-imidazole |
936-49-2 | 25g |
¥36.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78770-1kg |
2-Phenyl-4,5-dihydro-1H-imidazole |
936-49-2 | 1kg |
¥576.0 | 2021-09-08 | ||
Ambeed | A591130-25g |
2-Phenyl-4,5-dihydro-1H-imidazole |
936-49-2 | 98% | 25g |
$17.0 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78770-500g |
2-Phenyl-4,5-dihydro-1H-imidazole |
936-49-2 | 500g |
¥296.0 | 2021-09-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 78727-50G |
2-Phenyl-2-imidazoline |
936-49-2 | 50g |
¥434.73 | 2023-11-21 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160437-100g |
2-Phenyl-2-imidazoline |
936-49-2 | >98.0%(HPLC) | 100g |
¥93.90 | 2023-09-01 | |
Enamine | EN300-29510-10.0g |
2-phenyl-4,5-dihydro-1H-imidazole |
936-49-2 | 93.0% | 10.0g |
$22.0 | 2025-03-21 |
2-Phenyl-2-imidazoline Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Catalysts: Hydrogen sulfide
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Solvents: Ethanol ; 1 h, reflux; cooled
1.2 Reagents: Iodine ; 2 h, reflux; reflux → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Iodine ; 2 h, reflux; reflux → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
Référence
- Metal-free one-pot synthesis of 1,3-diazaheterocyclic compounds via I2-mediated oxidative C-N bond formationRSC Advances, 2015, 5(76), 62194-62201,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: 1,3-Bis(diphenylphosphino)propane , Palladium chloride Solvents: Toluene ; 16 h, reflux
Référence
- Palladium-Catalyzed Multicomponent Synthesis of 2-Aryl-2-imidazolines from Aryl Halides and DiaminesJournal of Organic Chemistry, 2013, 78(8), 4158-4164,
Synthetic Routes 4
Synthetic Routes 5
Conditions de réaction
1.1 Solvents: tert-Butanol ; 30 min, rt
1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C
1.3 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C
1.3 Reagents: Sodium sulfite Solvents: Water
Référence
- An efficient preparation of 2-imidazolines and imidazoles from aldehydes with molecular iodine and (diacetoxyiodo)benzeneSynlett, 2006, (2), 227-230,
Synthetic Routes 6
Conditions de réaction
1.1 Solvents: Acetonitrile
Référence
- Carbon-transfer reactions of Δ2-oxazolinium and -thiazolinium cationsTetrahedron, 1986, 42(5), 1449-60,
Synthetic Routes 7
Conditions de réaction
1.1 Solvents: tert-Butanol ; 30 min, rt
1.2 Reagents: tert-Butyl hypochlorite ; 2 h, 50 °C
1.3 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: tert-Butyl hypochlorite ; 2 h, 50 °C
1.3 Reagents: Sodium sulfite Solvents: Water
Référence
- Facile preparation of 2-imidazolines from aldehydes with tert-butyl hypochloriteSynthesis, 2007, (13), 1939-1942,
Synthetic Routes 8
Synthetic Routes 9
Conditions de réaction
1.1 Solvents: tert-Butanol ; 30 min, rt
1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C
1.3 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C
1.3 Reagents: Sodium sulfite Solvents: Water
Référence
- Direct oxidative conversion of aldehydes and alcohols to 2-imidazolines and 2-oxazolines using molecular iodineTetrahedron, 2007, 63(6), 1474-1480,
Synthetic Routes 10
Conditions de réaction
1.1 Solvents: Dichloromethane ; 30 min, 0 °C
1.2 Reagents: N-Bromosuccinimide ; overnight, rt
1.3 Reagents: Sodium dithionite Solvents: Water
1.2 Reagents: N-Bromosuccinimide ; overnight, rt
1.3 Reagents: Sodium dithionite Solvents: Water
Référence
- One-pot synthesis of imidazolines from aldehydes: detailed study about solvents and substratesTetrahedron, 2007, 63(3), 638-643,
Synthetic Routes 11
Conditions de réaction
1.1 Solvents: Water ; 30 min, rt
1.2 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid , Tetrabutylammonium bromide Solvents: Water ; rt → 80 °C; 2 h, 80 °C
1.2 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid , Tetrabutylammonium bromide Solvents: Water ; rt → 80 °C; 2 h, 80 °C
Référence
- Green Synthesis of 2-Substituted Imidazolines using Hydrogen Peroxide Catalyzed by Tungstophosphoric Acid and Tetrabutylammonium Bromide in WaterJournal of Heterocyclic Chemistry, 2019, 56(3), 998-1002,
Synthetic Routes 12
Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethylene glycol ; 2 h, reflux; 20 mm Hg, 175 - 180 °C
Référence
- Synthesis and acaricidal activity of 1-arylmethyl-2-arylimidazolidinesNippon Noyaku Gakkaishi, 2001, 26(4), 393-398,
Synthetic Routes 13
Conditions de réaction
1.1 Catalysts: Phosphorus sulfide (P2S5) ; 5.5 min, heated; cooled; rt
Référence
- Rapid and efficient synthesis of imidazolines and bisimidazolines under microwave and ultrasonic irradiationMonatshefte fuer Chemie, 2007, 138(6), 579-583,
Synthetic Routes 14
Synthetic Routes 15
Conditions de réaction
1.1 Catalysts: N-Bromosaccharin Solvents: Dichloromethane ; 20 min, rt
1.2 Reagents: Sodium hydroxide , Sodium pyrosulfite Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide , Sodium pyrosulfite Solvents: Water ; rt
Référence
- Green and rapid and instrumental one-pot method for the synthesis of imidazolines having potential anti-SARS-CoV-2 main protease activitySustainable Chemistry and Pharmacy, 2023, 34,,
Synthetic Routes 16
Conditions de réaction
1.1 Catalysts: Sulfur ; 2.5 min, rt
Référence
- Microwave-assisted facile and convenient synthesis of imidazolinesBulletin of the Korean Chemical Society, 2003, 24(9), 1354-1356,
Synthetic Routes 17
Conditions de réaction
1.1 Solvents: Dichloromethane ; 2 h, 0 °C
1.2 Reagents: N-Bromosuccinimide ; 0 °C; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: N-Bromosuccinimide ; 0 °C; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Référence
- Synthesis of novel C-2 substituted imidazoline derivatives having the norbornene/dibenzobarrelene skeletonsARKIVOC (Gainesville, 2018, (7), 131-142,
Synthetic Routes 18
Conditions de réaction
1.1 Solvents: tert-Butanol ; 20 min, rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) , Hydrogen peroxide Catalysts: Sodium iodide Solvents: Water ; 80 °C
1.3 Reagents: Sodium dithionite Solvents: Water ; rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) , Hydrogen peroxide Catalysts: Sodium iodide Solvents: Water ; 80 °C
1.3 Reagents: Sodium dithionite Solvents: Water ; rt
Référence
- A facile and efficient synthesis of 2-imidazolines from aldehydes using hydrogen peroxide and substoichiometric sodium iodideSynthesis, 2011, (10), 1599-1603,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: (2-Thiophenecarboxylato-κO2,κS1)copper Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; rt; 2 h, 100 °C
Référence
- Palladium(0)-catalyzed, copper(I)-mediated coupling of boronic acids with cyclic thioamides. selective carbon-carbon bond formation for the functionalization of heterocyclesJournal of Organic Chemistry, 2007, 72(12), 4440-4448,
Synthetic Routes 20
Conditions de réaction
1.1 Reagents: Sodium acetate Catalysts: Iodine , (SP-4-2)-[(αR)-α-(Hydroxy-κO)benzeneacetato-κO][(αS)-α-(hydroxy-κO)benzeneacetat… Solvents: Toluene ; 20 min, 90 °C
Référence
- Microwave-assisted cascade cycloaddition for C-N bond formation: an approach to the construction of 1,4,5,6-tetrahydropyrimidine and 2-imidazoline derivativesSynthesis, 2013, 45(18), 2525-2532,
2-Phenyl-2-imidazoline Raw materials
- Tert-BUTYL ISOCYANIDE
- Oxazolium, 4,5-dihydro-3,4,4-trimethyl-2-phenyl-, iodide
- Phenylboronic acid
- 2-Imidazolidinethione
- Iodobenzene
- Benzaldehyde
2-Phenyl-2-imidazoline Preparation Products
2-Phenyl-2-imidazoline Littérature connexe
-
Michalina Anio?a,Andrzej Katrusiak,Reza Kia CrystEngComm 2012 14 6424
-
Xianhai Tian,Lina Song,Ertong Li,Qiang Wang,Wenquan Yu,Junbiao Chang RSC Adv. 2015 5 62194
-
Myungmo Lee,Young-Ju Lee,Eunyoung Park,Yohan Park,Min Woo Ha,Suckchang Hong,Yeon-Ju Lee,Taek-Soo Kim,Mi-hyun Kim,Hyeung-geun Park Org. Biomol. Chem. 2013 11 2039
-
Shuaishuai Shang,Shenni Li,Changjun Peng,Honglai Liu,Jun Hu J. Mater. Chem. C 2023 11 7397
-
Jing Li,Degong Jia,Zengjing Guo,Yangqing Liu,Yinong Lyu,Yu Zhou,Jun Wang Green Chem. 2017 19 2675
936-49-2 (2-Phenyl-2-imidazoline) Produits connexes
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- 930-52-9(2-Ethyl-2-imidazoline)
- 59-98-3(Tolazoline)
- 120-93-4(imidazolidin-2-one)
- 96-45-7(2-Imidazolidinethione)
- 534-26-9(2-methyl-4,5-dihydro-1H-imidazole)
- 28118-54-9(4,5-Dihydro-2-methoxy-1H-imidazole, (30-40% solution in Dichloromethane))
- 5465-96-3(2-Nitroamino-2-imidazoline)
- 80-73-9(1,3-Dimethyl-2-imidazolidinone)
- 615-16-7(2,3-dihydro-1H-1,3-benzodiazol-2-one)
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